7-(2-chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, starting with the synthesis of the purine core, followed by the addition of the various substituents. The 2-chlorobenzyl and heptylsulfanyl groups would likely be added in separate steps, using appropriate reagents .Molecular Structure Analysis
The molecule contains a purine core, which is a bicyclic aromatic structure. Attached to this core are the 2-chlorobenzyl and heptylsulfanyl groups. The presence of these groups would likely have a significant impact on the molecule’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by the functional groups present. The chlorobenzyl group could potentially undergo nucleophilic substitution reactions, while the heptylsulfanyl group might participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its structure. The presence of the aromatic purine core and the various substituents would likely make this molecule relatively non-polar. Its solubility in different solvents, melting point, boiling point, etc., would need to be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2S/c1-3-4-5-6-9-12-28-20-22-17-16(18(26)23-19(27)24(17)2)25(20)13-14-10-7-8-11-15(14)21/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,23,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGWWNFOLAOJHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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